3aalpha-Methyl-3a,4,7,7aalpha-tetrahydro-4alpha,7alpha-methanoisobenzofuran-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

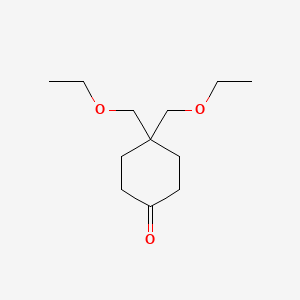

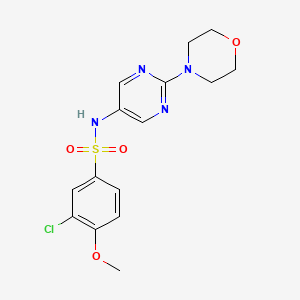

3aalpha-Methyl-3a,4,7,7aalpha-tetrahydro-4alpha,7alpha-methanoisobenzofuran-1,3-dione , also known as nadic anhydride , is a chemical compound with the molecular formula C9H8O3 . It appears as a white crystalline powder and has a molar mass of 164.16 g/mol . This compound is used as an intermediate in organic synthesis for preparing other organic compounds .

Synthesis Analysis

3aalpha-Methyl-3a,4,7,7aalpha-tetrahydro-4alpha,7alpha-methanoisobenzofuran-1,3-dione can be synthesized through various methods. One common approach involves the reaction of oxalic acid with certain organic compounds. The resulting compound serves as a versatile building block for further chemical transformations .

Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydro-4,7-methanoisobenzofuran-1,3-dione core. It contains a fused bicyclic system with a unique arrangement of carbonyl groups. The stereochemistry of the substituents plays a crucial role in its reactivity and properties .

Chemical Reactions Analysis

3aalpha-Methyl-3a,4,7,7aalpha-tetrahydro-4alpha,7alpha-methanoisobenzofuran-1,3-dione can undergo various reactions, including hydrolysis, esterification, and nucleophilic additions. Its reactivity depends on the specific functional groups present in the molecule .

Physical And Chemical Properties Analysis

- Melting Point : Approximately 165-167°C (lit.) .

- Density : 1.08 g/cm³ .

- Solubility : Soluble in benzene, toluene, acetone, carbon tetrachloride, chloroform, ethanol, and ethyl acetate. Slightly soluble in petroleum ether .

- Hygroscopicity : Moisture-sensitive .

- Appearance : Crystalline powder, white in color .

Scientific Research Applications

Methoxylation and Chenodeoxycholic Acid Biogenesis

Research into the methoxylation of related cholates provides insights into chenodeoxycholic acid biogenesis. For instance, the study by Ikeda and Yamasaki (1978) on the methoxylation of methyl 3alpha,7alpha-dihydroxychol-4-en-24-oate and its epimer contributed to understanding the biogenesis of chenodeoxycholic acid, an important bile acid. The ability to identify and characterize such compounds through methoxylation has been crucial for understanding bile acid metabolism and synthesis (Ikeda & Yamasaki, 1978).

Myorelaxant Activity Investigation

The investigation of myorelaxant activities of compounds with structures related to 3aalpha-Methyl-3a,4,7,7aalpha-tetrahydro-4alpha,7alpha-methanoisobenzofuran-1,3-dione has been conducted. Fincan et al. (2012) synthesized and tested twelve compounds for their relaxant effects on rabbit gastric fundus smooth muscle. This research contributes to understanding how structural variations in these compounds influence their potential as myorelaxants (Fincan et al., 2012).

Synthesis and Characterization of Derivatives

Significant work has been done on the synthesis and structural characterization of derivatives of 3aalpha-Methyl-3a,4,7,7aalpha-tetrahydro-4alpha,7alpha-methanoisobenzofuran-1,3-dione. For instance, Kato et al. (1991) focused on the synthesis of benzo[1,2:4,5]dicycloheptene-1,9-dione and its protonation behavior, contributing to the field of organic chemistry by exploring the synthetic routes and reactivity of complex dione structures (Kato et al., 1991).

Anticancer and Antimicrobial Activity

The synthesis and evaluation of anticancer, antimicrobial, and enzyme inhibition profiles of novel derivatives have been explored. Kocyigit et al. (2017) synthesized new hybrid compounds with chalcone and methanoisoindole units, which showed significant anticancer activity against C6 gliocarcinoma cells in rats, as well as antimicrobial activity against various pathogens. These compounds were also evaluated for their inhibition effects against human carbonic anhydrase enzymes, demonstrating potential biomedical applications (Kocyigit et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(1R,2S,6R,7S)-2-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-10-6-3-2-5(4-6)7(10)8(11)13-9(10)12/h2-3,5-7H,4H2,1H3/t5-,6+,7+,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVUCOSIZFEASK-NUMRIWBASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3CC(C1C(=O)OC2=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@@H]3C[C@H]([C@H]1C(=O)OC2=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3aalpha-Methyl-3a,4,7,7aalpha-tetrahydro-4alpha,7alpha-methanoisobenzofuran-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2638643.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2638644.png)

![N-(2,4-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2638646.png)

![6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2638652.png)

![ethyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2638653.png)

![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2638656.png)